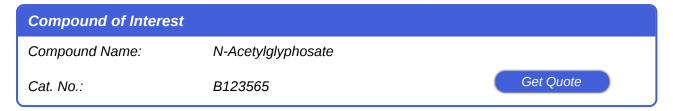


# An In-depth Technical Guide to N-acetylglyphosate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of **N-acetylglyphosate**. It is intended for researchers, scientists, and drug development professionals.

#### **Chemical Identity and Structure**

**N-acetylglyphosate**, a significant metabolite of the herbicide glyphosate in genetically modified crops, is chemically known as 2-[acetyl(phosphonomethyl)amino]acetic acid.[1][2] Its structure features a central nitrogen atom bonded to an acetyl group, a carboxymethyl group, and a phosphonomethyl group.

Table 1: Chemical Identifiers for N-acetylglyphosate



Identifier	Value
IUPAC Name	2-[acetyl(phosphonomethyl)amino]acetic acid
CAS Number	129660-96-4
Molecular Formula	C5H10NO6P[3]
Molecular Weight	211.11 g/mol [3]
SMILES	CC(=O)N(CC(=O)O)CP(=O)(O)O[4]
InChI	InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3- 13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12) [4]
InChlKey	BFECXRMSKVFCNB-UHFFFAOYSA-N

## **Physicochemical Properties**

**N-acetylglyphosate** is a white to off-white solid.[3] It is very hygroscopic and should be stored accordingly.[1] The available quantitative data on its physicochemical properties are summarized in Table 2.

Table 2: Physicochemical Properties of N-acetylglyphosate

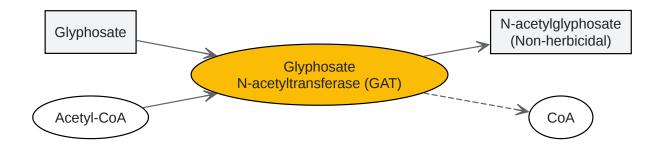
Property	Value
Melting Point	56-59 °C[1][3]
Boiling Point (Predicted)	540.3 ± 60.0 °C[1]
Density (Predicted)	1.633 ± 0.06 g/cm <sup>3</sup> [1]
pKa (Predicted)	2.53 ± 0.10[1]
Solubility	Slightly soluble in Water, DMSO, and Methanol[1][3]

#### **Biological Activity and Mechanism of Action**



#### Role as a Glyphosate Metabolite

In genetically modified crops engineered for glyphosate tolerance, the enzyme glyphosate N-acetyltransferase (GAT) detoxifies glyphosate by converting it to **N-acetylglyphosate**.[5][6] This acetylation of the secondary amine renders the molecule non-herbicidal as it has a low affinity for the active site of its target enzyme, 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[7]



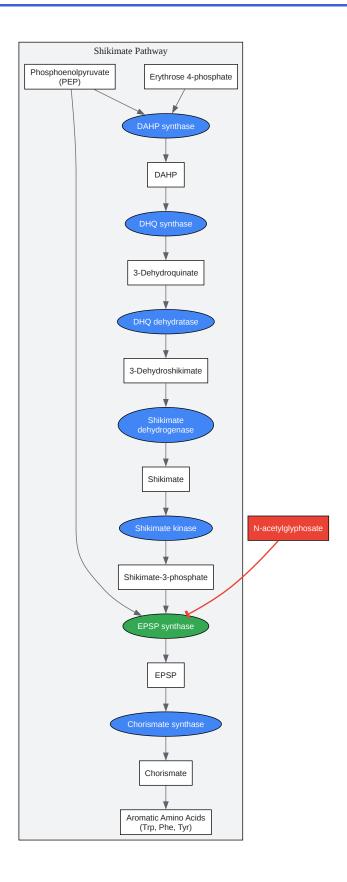
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Figure 1: Glyphosate detoxification via N-acetylation in GM plants.

#### **Herbicidal Activity**

**N-acetylglyphosate** itself is reported to exhibit herbicidal activity by inhibiting key enzymes in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[8][9][10] The primary target is 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[8][11] Inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing plant death.





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Figure 2: Inhibition of the Shikimate Pathway by N-acetylglyphosate.



# **Experimental Protocols**Synthesis of N-acetylglyphosate

A documented method for the synthesis of **N-acetylglyphosate** involves the reaction of N-phosphorylmethylacetamide with paraformaldehyde and carbon monoxide.[5]

#### Protocol:

- Reactants:
  - N-phosphorylmethylacetamide (0.600 mol)
  - Paraformaldehyde (0.72 mol)
  - Water (1.80 mol)
  - Dicobalt octacarbonyl (Co<sub>2</sub>(CO)<sub>8</sub>) (0.0178 mol)
  - Hydrochloric acid (co-catalyst)
  - Tetrahydrofuran (300 mL)
- Procedure:
  - Charge an autoclave with N-phosphorylmethylacetamide, paraformaldehyde, water,
     Co<sub>2</sub>(CO)<sub>8</sub>, hydrochloric acid, and tetrahydrofuran.
  - Purge the autoclave with nitrogen twice.
  - Pressurize the vessel with a 95:5 mixture of CO/H<sub>2</sub> to 9.5 MPa.
  - Heat the mixture to 120 °C and stir for 2 hours.
  - After the reaction, concentrate the mixture under reduced pressure to yield Nacetylglyphosate.

An alternative synthesis route involves the direct acetylation of glyphosate using acetic anhydride under controlled temperature and pH conditions.[4]

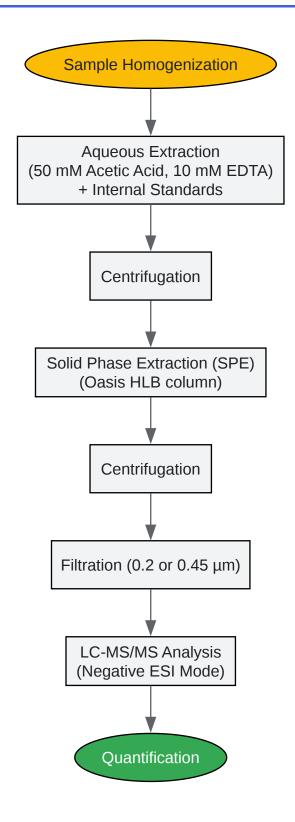


#### **Analytical Method for Detection in Food Matrices**

The following protocol is based on the U.S. Food and Drug Administration (FDA) method for the analysis of glyphosate and its metabolites in food.[12]

Workflow Diagram:





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Figure 3: Analytical workflow for **N-acetylglyphosate** in food samples.

**Detailed Protocol:** 



- Sample Preparation and Extraction:
  - Weigh a homogenized sample (e.g., 5 g for high moisture foods) into a polypropylene centrifuge tube.
  - Add the extraction solvent (50 mM acetic acid and 10 mM EDTA in water) fortified with isotopically labeled internal standards.
  - Shake vigorously for 10 minutes.
  - Centrifuge at 5000 rpm for 5 minutes.
- Cleanup:
  - Pass the supernatant through an Oasis HLB solid-phase extraction (SPE) cartridge.
  - Centrifuge the cartridge at 3000 rpm for 2 minutes to elute the sample.
- Final Preparation and Analysis:
  - Filter the eluate through a 0.45 or 0.22 μm nylon filter.
  - Analyze the final extract by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 3: LC-MS/MS Instrumental Conditions



Parameter	Condition
Liquid Chromatography	
Column	C8 HPLC column
Mobile Phase A	4 mM Tetrabutylammonium formate in water, pH 2.8
Mobile Phase B	Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	10 μL
Column Temperature	40 °C
Mass Spectrometry	
Ionization Mode	Electrospray Ionization (ESI), Negative

#### **Stability and Degradation**

**N-acetylglyphosate** residues have been shown to be stable in various matrices when stored frozen. Studies have demonstrated stability for at least 12 months in maize forage and grain, and for at least 23 months in maize stover at -20 °C.[9] In animal tissues (liver, kidney, fat, muscle), it is stable for at least 80 days when stored frozen.[9] In soil, **N-acetylglyphosate** degrades more rapidly than glyphosate, with one study reporting a half-life of 7 days, likely due to microbial deacetylation back to glyphosate.[4]

## **Spectral Data**

Definitive identification and structural elucidation of **N-acetylglyphosate** are typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 4: Expected NMR and MS Characteristics



Technique	Expected Observations
<sup>1</sup> H NMR	Signals corresponding to the acetyl methyl protons, the N-CH <sub>2</sub> -COOH protons, and a characteristic doublet for the N-CH <sub>2</sub> -P protons (expected around 3.00 ppm based on glyphosate data).[4]
<sup>13</sup> C NMR	Resonances for the acetyl carbonyl and methyl carbons, the carboxymethyl carbons, and the phosphonomethyl carbon.
<sup>31</sup> P NMR	A characteristic signal for the phosphonate group.
Mass Spectrometry (MS)	The molecular ion peak corresponding to its molecular weight (211.11 g/mol ).  Fragmentation patterns can be used for structural confirmation. Representative mass spectra can be found in patent literature.[13]

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- To cite this document: BenchChem. [An In-depth Technical Guide to N-acetylglyphosate: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123565#n-acetylglyphosate-chemical-structure-and-properties]

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